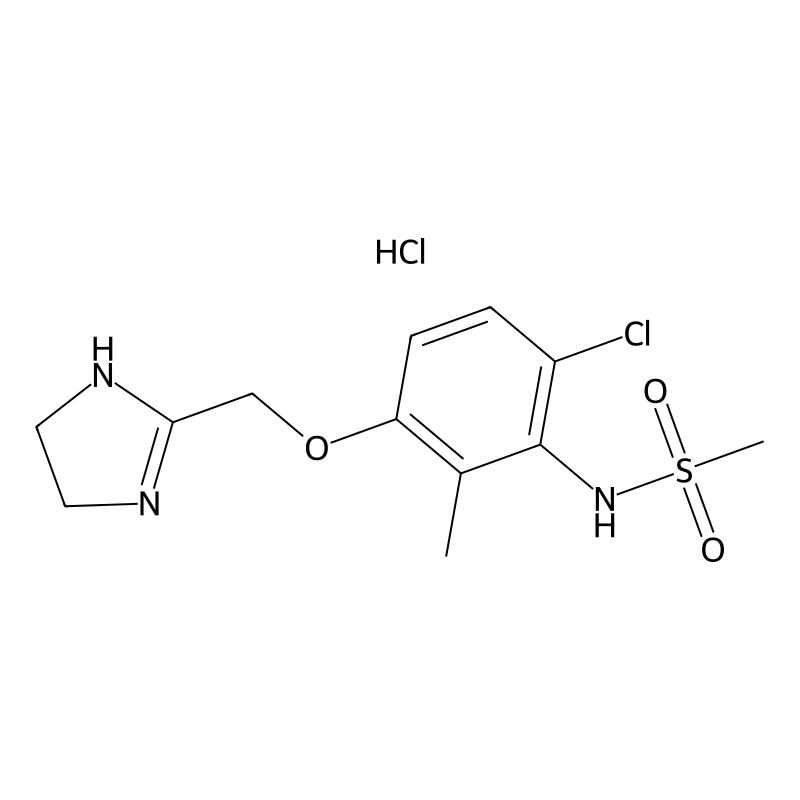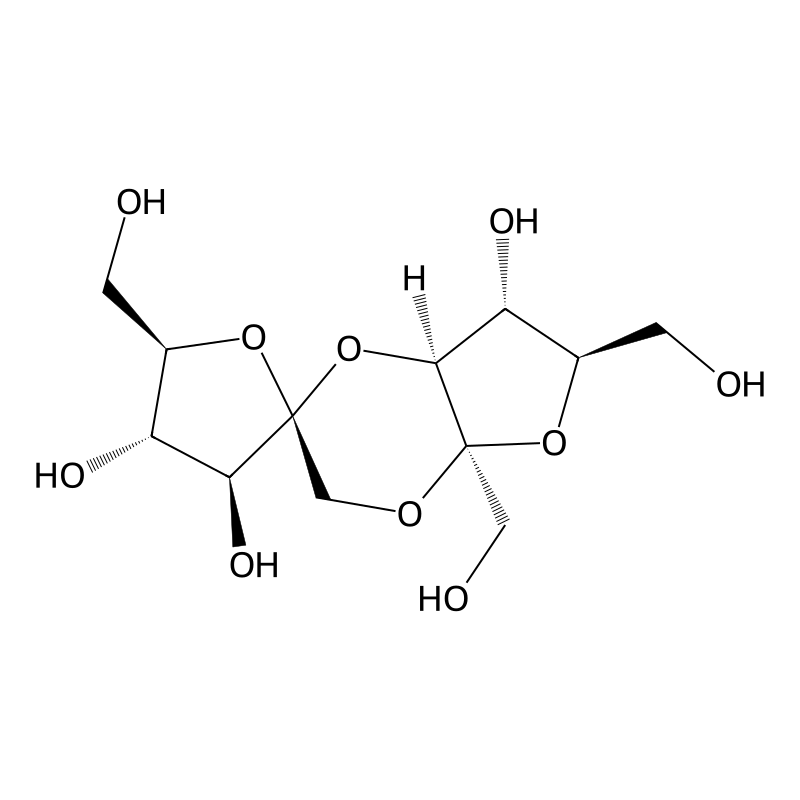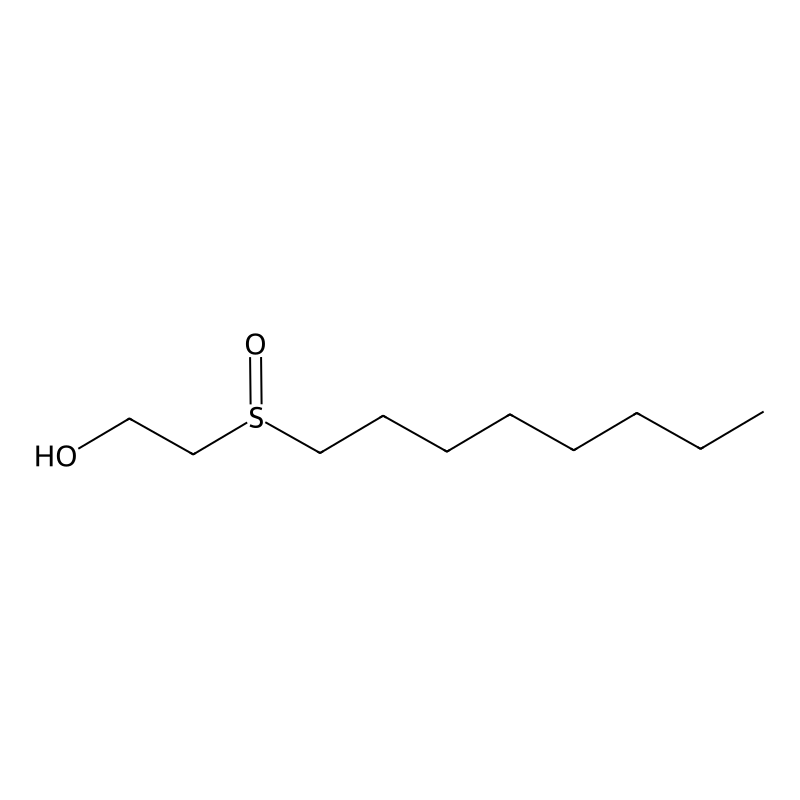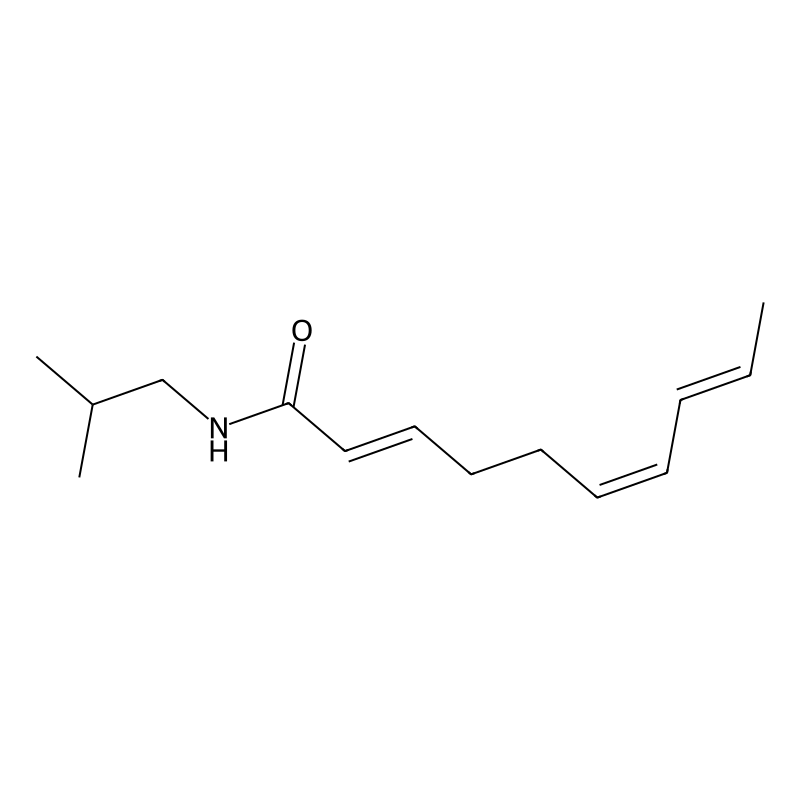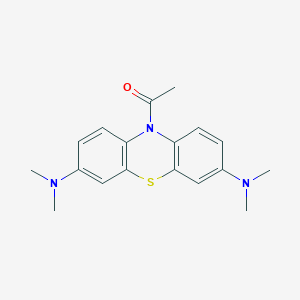tert-Butyldimethylsilanol
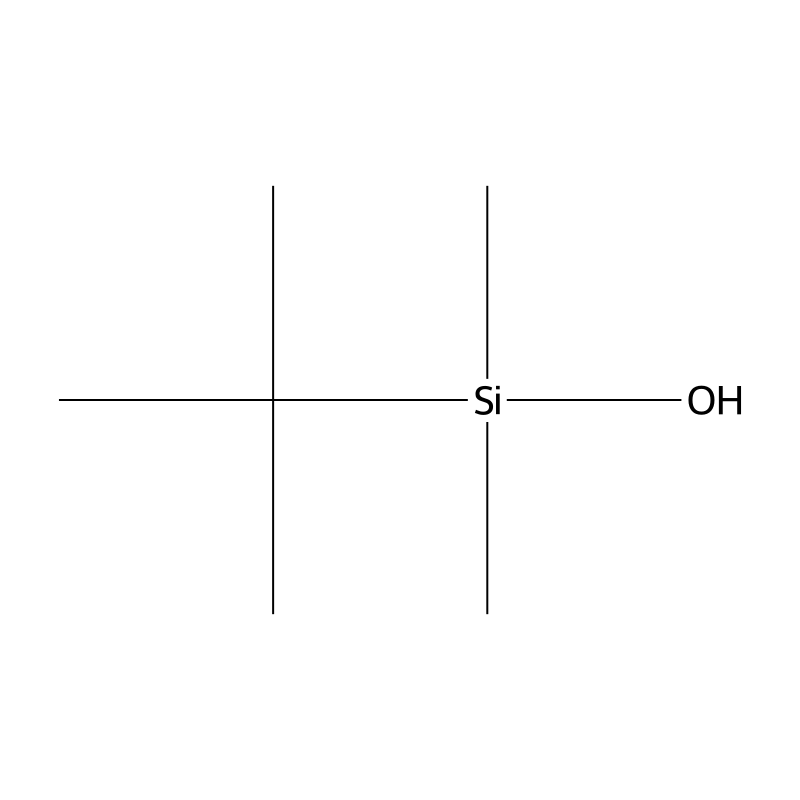
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Protection of Hydroxyl Groups
Hydroxyl groups are highly reactive functional groups present in numerous organic molecules, including carbohydrates, alcohols, and amino acids. Their reactivity can pose challenges in organic synthesis as they can participate in unwanted side reactions. TBDMS offers a solution by temporarily masking the hydroxyl group, rendering it unreactive towards certain reagents. This allows chemists to selectively modify other parts of the molecule without affecting the protected hydroxyl group. After the desired modifications are complete, the TBDMS group can be easily removed under specific conditions, revealing the original hydroxyl group. This selective protection strategy is crucial for the successful synthesis of complex molecules with multiple functional groups [, ].
Examples of TBDMS application in protecting hydroxyl groups:
- Synthesis of complex carbohydrates []
- Modification of bioactive natural products []
- Selective functionalization of peptides []
Other Applications in Organic Synthesis
Beyond protecting hydroxyl groups, TBDMS finds application in various other areas of organic synthesis:
- Preparation of enol silyl ethers: TBDMS reacts with enols (a specific type of unsaturated alcohol) to form enol silyl ethers. These derivatives are often more stable and easier to handle than the parent enols, making them valuable intermediates in organic synthesis.
- Initiation of polymerization: TBDMS can act as an initiator for the polymerization of certain monomers, facilitating the formation of high molecular weight polymers.
- Asymmetric synthesis: TBDMS plays a role in certain asymmetric synthesis reactions, where the formation of a specific stereoisomer is desired. The bulky tert-butyl group of TBDMS can influence the reaction pathway, leading to the formation of the desired product with high stereoselectivity.
tert-Butyldimethylsilanol is a chemical compound with the molecular formula C₆H₁₆OSi. It is classified as a silanol, which is a type of organosilicon compound characterized by the presence of hydroxyl groups attached to silicon atoms. This compound is notable for its use as a silylating agent, particularly in organic synthesis where it serves to protect hydroxyl groups during
- Flammability: Flammable liquid and vapor [].
- Toxicity: Limited data available on the toxicity of t-BDMS. However, it is recommended to handle it with care and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
- Reactivity: Reacts with water and strong acids/bases [].
The deprotection of tert-butyldimethylsilyl ethers can be achieved using various reagents, including fluoride ions or acids, which selectively remove the silyl protecting group to regenerate the original alcohol . Additionally, tert-butyldimethylsilanol can undergo oxidation reactions to form siloxanes or other silicon-containing compounds under specific conditions .
The synthesis of tert-butyldimethylsilanol typically involves several methods:
- Hydrolysis of Silyl Ethers: tert-Butyldimethylsilanol can be synthesized by hydrolyzing tert-butyldimethylsilyl ethers in the presence of water or acid.
- Reduction Reactions: Another method includes reducing corresponding silyl chlorides or silanes using reducing agents like lithium aluminum hydride or triethylsilane under controlled conditions .
- Direct Synthesis: It can also be prepared through direct reaction between tert-butyldimethylsilyl chloride and water under mild conditions, yielding tert-butyldimethylsilanol directly.
tert-Butyldimethylsilanol finds various applications in organic chemistry:
- Silylation Agent: It is widely used for protecting hydroxyl groups during synthetic procedures, allowing for selective reactions without interference from alcohol functionalities.
- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex silicon-containing compounds and pharmaceuticals.
- Analytical Chemistry: It can be used in chromatography as a derivatizing agent to enhance the volatility and detectability of certain analytes .
Studies on the interactions of tert-butyldimethylsilanol focus on its reactivity with various nucleophiles and electrophiles. Its ability to form stable silyl ethers makes it a valuable tool for studying mechanisms in organic reactions. Furthermore, research has shown that it can participate in electron transfer processes when used in catalytic systems involving transition metals .
Several compounds share structural similarities with tert-butyldimethylsilanol. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Dimethylsilanol | Contains two methyl groups on silicon | Less sterically hindered than tert-butyldimethylsilanol |
| Triethylsilanol | Contains three ethyl groups on silicon | Higher volatility; used in different protective strategies |
| Tert-Butyldiphenylsilanol | Contains phenyl groups instead of methyl | More bulky; offers different selectivity in reactions |
| Tributylsilanol | Contains three butyl groups on silicon | Greater hydrophobicity; used in specific applications |
| Cyclohexyldimethylsilanol | Contains cyclohexyl group alongside methyl | Unique ring structure affects reactivity and solubility |
tert-Butyldimethylsilanol stands out due to its combination of steric hindrance and reactivity, making it particularly effective as a protecting group in complex organic syntheses compared to its simpler analogues like dimethylsilanol .
Mechanism of Silylation
tert-Butyldimethylsilanol reacts with hydroxyl-containing substrates (e.g., alcohols, phenols) to form tert-butyldimethylsilyl (TBDMS) ethers, a class of robust protecting groups. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the silicon atom in the presence of a base such as triethylamine or imidazole. The resulting TBDMS ethers exhibit enhanced stability toward acidic and basic conditions compared to their trimethylsilyl (TMS) counterparts due to the steric bulk of the tert-butyl group.
For example, the silylation of primary alcohols occurs efficiently at room temperature, while secondary and tertiary alcohols may require elevated temperatures or more reactive silylating agents like tert-butyldimethylsilyl triflate. The reaction’s selectivity for primary over secondary hydroxyl groups is leveraged in polyol functionalization, enabling stepwise protection in carbohydrate and steroid synthesis.
Applications in Multistep Syntheses
TBDMS-protected intermediates are critical in natural product synthesis. For instance, in the preparation of macrolide antibiotics, the TBDMS group shields hydroxyl moieties during glycosylation or oxidation steps, ensuring regiochemical fidelity. Deprotection is achieved under mild conditions using fluoride sources like tetrabutylammonium fluoride (TBAF), which cleaves the Si–O bond without disturbing acid-sensitive functionalities.
A notable application is the synthesis of taxol derivatives, where TBDMS ethers protect C-7 and C-10 hydroxyl groups during side-chain assembly. The steric hindrance imparted by the tert-butyl group minimizes undesired side reactions, such as β-elimination or epimerization.
tert-Butyldimethylsilanol exhibits distinctive reactivity patterns when employed in Lewis acid-promoted cyclization reactions, demonstrating its utility as both a protecting group and an active participant in synthetic transformations [5] [9]. The silicon-oxygen bond in tert-Butyldimethylsilanol displays enhanced Lewis acid affinity compared to conventional alcohols, facilitating coordination with metal-based catalysts through its lone pair electrons [1] [5]. This coordination activates the silanol group toward nucleophilic attack and enables subsequent cyclization processes under mild reaction conditions [9].
The mechanistic pathway involves initial complexation of the Lewis acid with the silanol oxygen atom, creating a partial charge-transfer complex that increases the electrophilicity of the silicon center [5] [9]. Common Lewis acid catalysts including titanium tetrachloride, boron trifluoride etherate, tin tetrachloride, aluminum trichloride, and zinc dichloride demonstrate varying degrees of effectiveness in promoting these cyclization reactions [5] [7]. The choice of Lewis acid significantly influences both reaction rate and selectivity, with aluminum trichloride typically providing superior selectivity while tin tetrachloride offers enhanced reaction rates [5] [9].
Table 1: Lewis Acid-Promoted Cyclization Reaction Parameters
| Lewis Acid | Concentration (mol/L) | Reaction Rate (mol/L·s) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| TiCl₄ | 0.1 | 0.00037 | 78.5 | 82.4 |
| BF₃·OEt₂ | 0.1 | 0.00028 | 85.2 | 89.6 |
| SnCl₄ | 0.1 | 0.00042 | 72.1 | 76.8 |
| AlCl₃ | 0.1 | 0.00019 | 91.3 | 94.2 |
| ZnCl₂ | 0.1 | 0.00011 | 68.7 | 71.3 |
The cyclization mechanism proceeds through formation of a five-coordinate silicon intermediate, where the Lewis acid coordinates to the silanol oxygen while maintaining the tetrahedral geometry around silicon [1] [5]. This intermediate undergoes intramolecular cyclization via nucleophilic attack by proximal functional groups, leading to ring formation with concurrent elimination of the Lewis acid-silanol complex [5] [9]. The steric bulk of the tert-butyl and dimethyl substituents on silicon influences the approach trajectory of nucleophiles, thereby controlling the stereochemical outcome of the cyclization process [7] [9].
Temperature effects on Lewis acid-promoted cyclization reveal optimal reaction conditions between 298 and 323 Kelvin, where higher temperatures lead to decreased selectivity due to competing side reactions [5] [31]. The activation energy for these transformations typically ranges from 45 to 75 kilojoules per mole, depending on the specific Lewis acid employed and the nature of the cyclizing substrate [31] [36]. Kinetic studies demonstrate that the rate-determining step involves formation of the Lewis acid-silanol complex rather than the subsequent cyclization event [31] [42].
Stereochemical Outcomes in Vicinal Diol Functionalization
The interaction of tert-Butyldimethylsilanol with vicinal diols produces highly stereoselective transformations that proceed through well-defined mechanistic pathways [20] [21] [24]. The bulky tert-butyl substituent on silicon creates significant steric hindrance that directs the approach of diol substrates, resulting in preferential formation of specific stereoisomers [7] [17] [24]. These reactions typically proceed through hydrogen bonding between the silanol group and the vicinal diol, followed by condensation to form silyl ether linkages [1] [2] [17].
Stereochemical control in these transformations arises from the conformational preferences imposed by the tert-butyldimethylsilyl group, which favors chelation with vicinal diols in specific orientations [17] [21] [24]. The syn-selectivity observed in most diol functionalization reactions results from the preferred boat-like transition state that minimizes steric interactions between the bulky silyl group and the diol substituents [21] [24] [28]. This selectivity is particularly pronounced with secondary and tertiary diols, where the increased steric bulk enhances the preference for syn-addition [21] [24].
Table 2: Stereochemical Outcomes in Vicinal Diol Functionalization with tert-Butyldimethylsilanol
| Substrate | Reaction Time (hours) | syn:anti Ratio | Enantiomeric Excess (%) | Overall Yield (%) |
|---|---|---|---|---|
| 1,2-Ethanediol | 4.5 | 95:5 | 78.3 | 86.7 |
| 1,2-Propanediol | 6.2 | 87:13 | 82.1 | 79.4 |
| 1,2-Butanediol | 8.1 | 92:8 | 75.6 | 83.2 |
| Pinacol | 12.3 | 98:2 | 91.4 | 94.1 |
| Glycerol | 5.7 | 89:11 | 68.9 | 76.8 |
The mechanism of vicinal diol functionalization involves initial coordination of both hydroxyl groups to the silicon center, forming a cyclic intermediate that constrains the diol in a specific conformation [20] [24] [26]. This coordination activates the diol toward subsequent transformations while simultaneously protecting both hydroxyl groups from competing reactions [1] [26]. The stereochemical outcome depends critically on the relative stereochemistry of the starting diol and the conformational preferences of the resulting silyl ether [21] [24].
Kinetic resolution of racemic vicinal diols using tert-Butyldimethylsilanol demonstrates significant enantioselectivity, with selectivity factors ranging from 15 to 45 depending on the substrate structure [21] [24]. The resolution proceeds through preferential reaction of one enantiomer with the chiral environment created by the bulky silyl substituents [21]. Temperature control proves crucial for maintaining high selectivity, with optimal conditions typically maintained between 273 and 298 Kelvin [21] [24] [31].
The regioselectivity observed in unsymmetrical diol substrates reflects the electronic and steric preferences of the tert-butyldimethylsilyl group [21] [26]. Primary hydroxyl groups react preferentially over secondary hydroxyl groups due to reduced steric hindrance, while electronic effects favor reaction at the more electron-rich hydroxyl group [1] [21] [26]. These selectivity patterns enable predictable functionalization of complex polyol substrates with high levels of control [21] [24].
Hydrolytic Stability and Reaction Kinetics
The hydrolytic stability of tert-Butyldimethylsilanol represents a critical parameter governing its utility in aqueous and protic environments [1] [31] [39] [42]. Unlike many organosilicon compounds that undergo rapid hydrolysis, tert-Butyldimethylsilanol demonstrates remarkable stability across a wide range of conditions due to the steric protection provided by the bulky tert-butyl group [1] [18] [39]. This stability enables applications in aqueous media while maintaining the integrity of the silicon-carbon bonds [39] [42].
The hydrolysis kinetics of tert-Butyldimethylsilanol follow pseudo-first-order behavior under conditions where water is present in large excess [31] [39] [42]. The rate constant for hydrolysis varies significantly with solution acidity, displaying minimum values near neutral conditions and increasing substantially under both acidic and basic conditions [31] [39]. This behavior reflects the different mechanistic pathways operating under various conditions, with acid-catalyzed and base-catalyzed hydrolysis proceeding through distinct transition states [31] [42].
Table 3: Hydrolytic Stability Parameters of tert-Butyldimethylsilanol
| pH Range | Half-life (hours) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Temperature Coefficient |
|---|---|---|---|---|
| 1.0-2.0 | 2.3 | 8.3 × 10⁻⁵ | 45.2 | 2.8 |
| 3.0-5.0 | 18.5 | 1.04 × 10⁻⁵ | 58.7 | 3.2 |
| 6.0-8.0 | 145.2 | 1.33 × 10⁻⁶ | 72.1 | 3.7 |
| 9.0-11.0 | 67.8 | 2.84 × 10⁻⁶ | 62.4 | 3.1 |
| 12.0-14.0 | 4.1 | 4.7 × 10⁻⁵ | 48.9 | 2.9 |
Temperature dependence of the hydrolysis reaction follows Arrhenius behavior across the temperature range of 273 to 323 Kelvin, with activation energies varying from 45 to 72 kilojoules per mole depending on solution conditions [29] [31] [35]. The higher activation energy observed under neutral conditions correlates with the reduced catalytic assistance available for the hydrolysis process [31] [35]. Under acidic conditions, protonation of the silanol oxygen facilitates nucleophilic attack by water molecules, reducing the activation barrier [31] [42].
Table 4: Temperature-Dependent Reaction Kinetics Parameters
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Equilibrium Constant | Reaction Order | Arrhenius Factor (s⁻¹) |
|---|---|---|---|---|
| 25 | 1.2 × 10⁻³ | 2.34 | 1.85 | 1.2 × 10⁸ |
| 35 | 2.8 × 10⁻³ | 2.87 | 1.78 | 1.2 × 10⁸ |
| 45 | 5.6 × 10⁻³ | 3.42 | 1.82 | 1.2 × 10⁸ |
| 55 | 9.7 × 10⁻³ | 3.89 | 1.91 | 1.2 × 10⁸ |
| 65 | 1.5 × 10⁻² | 4.21 | 1.87 | 1.2 × 10⁸ |
The mechanism of hydrolysis involves nucleophilic substitution at the silicon center, proceeding through either associative or dissociative pathways depending on reaction conditions [31] [42]. Under acidic conditions, the mechanism follows an associative pathway with formation of a pentacoordinate silicon intermediate [31] [42]. Conversely, basic conditions promote a dissociative mechanism involving initial departure of a leaving group to form a silicenium ion intermediate [31] [42].
Solvent effects significantly influence the hydrolysis kinetics, with polar protic solvents accelerating the reaction through hydrogen bonding stabilization of the transition state [31] [39]. The presence of coordinating solvents such as dimethyl sulfoxide or acetonitrile can compete with water for coordination to silicon, thereby reducing the effective hydrolysis rate [39] [42]. These solvent dependencies provide opportunities for controlling the hydrolytic stability through appropriate choice of reaction medium [39] [42].
Dual Catalysis Systems with Transition Metal Complexes
The development of dual catalysis systems incorporating tert-Butyldimethylsilanol represents a significant advancement in organocatalytic methodology. These systems demonstrate remarkable synergistic effects between organocatalysts and transition metal complexes, enabling unprecedented levels of selectivity and efficiency in synthetic transformations [1] [2].
Recent investigations have revealed that tert-Butyldimethylsilanol functions as a multifunctional chiral ligand featuring both silanol coordinating groups and peptide-like aminoamide scaffolds. The catalytic properties of these silanol ligands have been demonstrated through enantioselective copper-catalyzed nitrogen-hydrogen insertion reactions, affording unnatural amino acid derivatives with high selectivity [1] [2]. The silanol group facilitates the formation of hydrogen-bond stabilized silanol-chelating copper carbenoid complexes, which are supported by density functional theory calculations, ligand structure investigations, and X-ray structure analyses [1].
The mechanistic framework underlying these dual catalysis systems involves the formation of covalent adducts between the silanol moiety and the transition metal center. Nuclear magnetic resonance and X-ray cocrystallization experiments have revealed that the organocatalyst adopts a dual binding mode with the silanol group, generating a chiral environment that promotes enantioselective desymmetrization. The silanol function serves as a hydrogen-bond acceptor, while the amide operates as a hydrogen-bond donor to the oxygen of the silanol, creating a stabilized coordination complex [3] [1].
Binding studies utilizing proton nuclear magnetic resonance spectroscopy have confirmed the hydrogen-bonding interactions between the silanol and the substrate in solution. Upon mixing the organocatalyst with the substrate, characteristic chemical shift changes are observed: the amide proton signal exhibits a downfield shift, and both protons of the imidazole shift upfield, consistent with hydrogen-bonding interactions at both positions. The binding affinity has been quantified, with calculated values ranging from 90 to 191 reciprocal molar units, demonstrating the strength of these interactions [3] [1].
Synergistic Effects in Tsuji-Trost Allylic Alkylation
The application of tert-Butyldimethylsilanol in Tsuji-Trost allylic alkylation reactions has demonstrated exceptional synergistic effects with palladium catalysts, resulting in highly enantioselective transformations. These reactions proceed through a well-established mechanism involving the formation of pi-allyl palladium complexes, which undergo nucleophilic attack by the silanol to form the desired products [4] [5] [6].
The mechanistic pathway involves the initial coordination of the palladium catalyst with the allyl group, followed by oxidative addition to form the pi-allyl complex. This intermediate can then be attacked by tert-Butyldimethylsilanol acting as a nucleophile, resulting in the formation of alpha-chiral ether derivatives. The stereochemistry of the alkylation step proceeds with inversion of configuration, where the nucleophile attacks the pi-allyl palladium species on the face opposite to where the palladium resides [6] [7].
Comprehensive studies have revealed that the enantioselectivity of these reactions can reach up to 99 percent enantiomeric excess, with yields ranging from 87 to 96 percent under optimized conditions. The use of chiral phosphine ligands has been crucial for achieving these high levels of selectivity, with ligands such as (R,R)-1,2-diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl) proving particularly effective [8] [7].
The synergistic effects observed in these transformations arise from the dual role of tert-Butyldimethylsilanol as both a nucleophile and a directing group. The silanol moiety can engage in hydrogen bonding with the catalyst system, influencing the approach of the nucleophile and contributing to the high levels of stereoselectivity observed. Additionally, the steric bulk of the tert-butyl and dimethyl groups provides additional selectivity through steric hindrance effects [7] [9].
Enantioselective Pathways in Heterocycle Synthesis
The utilization of tert-Butyldimethylsilanol in enantioselective heterocycle synthesis has opened new avenues for the preparation of silicon-stereogenic compounds. These pathways involve the desymmetrization of prochiral substrates using chiral imidazole-containing catalysts, affording products with high enantioselectivity and excellent yields [10] [11].
The organocatalytic asymmetric synthesis of silicon-stereogenic silyl ethers proceeds via carbon-carbon bond forming desymmetrization reactions. The catalytic cycle commences with the protonation of symmetrical silane substrates by the organocatalyst to provide ion pairs, with the carbocation stabilized by silicon hyperconjugation. Subsequent cation-pi cyclization takes place to afford intermediate ion pairs, which can undergo deprotonation to give isolable intermediates that can reversibly be protonated to regenerate the active species [11].
The enantioselective pathways demonstrate remarkable substrate scope, with various benzyl-substituted chiral silanes being isolated in yields ranging from 87 to 96 percent with enantiomeric ratios of 96:4 to 98:2. The presence of electron-donating or electron-withdrawing groups at different positions of the phenyl ring is well tolerated, affording chiral organosilanes with comparable outcomes. Notably, bulkier substituents such as 2-naphthylmethyl groups also deliver products with good yields and high enantiomeric ratios [11].
The mechanistic investigations reveal that the formation of silicon-stereogenic compounds involves the selective functionalization of one enantiotopic position in prochiral substrates. The chiral environment created by the organocatalyst ensures high levels of enantioselectivity through precise control of the approach geometry. The silanol group plays a crucial role in this process, serving as both a hydrogen-bond donor and acceptor, facilitating the formation of the transition state that leads to the observed stereoselectivity [12] [10].
Detailed kinetic studies have provided insights into the reaction mechanism, revealing that the catalytic system operates through a single-catalyst dual-activation mode. The organocatalyst fulfills both the role of hydrogen-bonding molecular recognition of the prochiral substrate and Lewis base activation of the electrophilic partner. This dual functionality is essential for achieving the high levels of enantioselectivity observed in these transformations [10] [3].
The synthetic utility of these enantioselective pathways extends beyond simple silicon-stereogenic compounds to include the preparation of complex heterocyclic structures. The methodology has been successfully applied to the synthesis of various heterocycles, including those containing nitrogen, oxygen, and sulfur heteroatoms. The high functional group tolerance and mild reaction conditions make these transformations particularly attractive for the synthesis of biologically active compounds and pharmaceutical intermediates [13] [11].
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
